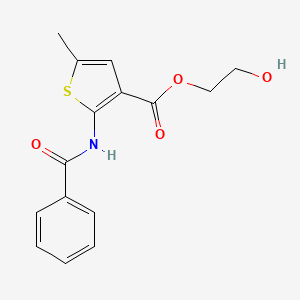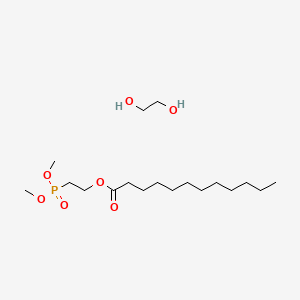
2-Dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is a complex chemical compound with a molecular formula of C18H39O7P. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves the esterification of dodecanoic acid with 2-(dimethoxyphosphinyl)ethanol, followed by a reaction with polyethylene glycol. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating the mixture to a specific temperature to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired purity and properties .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and alter the permeability of cell membranes, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric acid: A similar fatty acid with a shorter carbon chain.
Phosphonic acid esters: Compounds with similar ester functional groups.
Polyethylene glycol esters: Esters formed from polyethylene glycol and various acids
Uniqueness
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is unique due to its combination of a long-chain fatty acid, a phosphonic ester, and polyethylene glycol. This combination imparts unique properties such as enhanced solubility, stability, and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C18H39O7P |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol |
InChI |
InChI=1S/C16H33O5P.C2H6O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3;3-1-2-4/h4-15H2,1-3H3;3-4H,1-2H2 |
InChI-Schlüssel |
WFUYRIHUKGDCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC.C(CO)O |
Verwandte CAS-Nummern |
82640-08-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


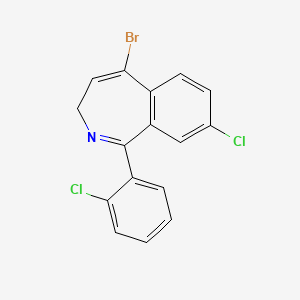
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
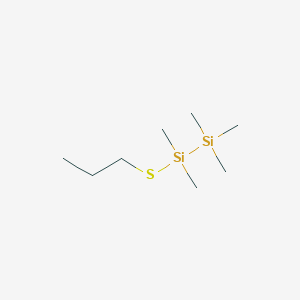
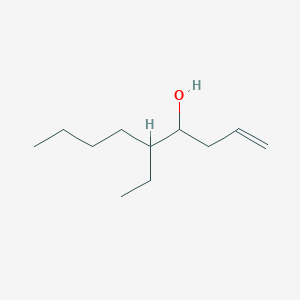
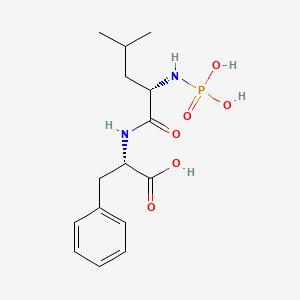

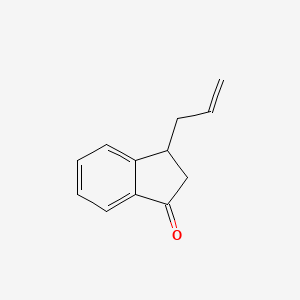
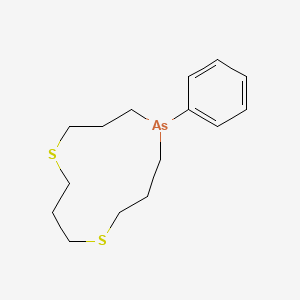
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)



